molecular formula C8H15N5O5S B14515603 2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid CAS No. 62510-32-1

2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid

Cat. No.: B14515603
CAS No.: 62510-32-1
M. Wt: 293.30 g/mol
InChI Key: ZKHMLCFJTOGONA-UHFFFAOYSA-N
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Description

2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid is a chemical compound with significant applications in various scientific fields. It is a white to pale yellow crystalline solid known for its strong luminescent properties, making it useful in biochemistry, molecular biology, and immunology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one can be achieved through multiple pathways. One common method involves the oxidation of pteridine . Another approach includes the use of catalysts such as h-BN/Fe3O4/APTES-AMF/CuII nanocomposites in a one-pot multicomponent coupling reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as h-BN/Fe3O4/APTES-AMF/CuII . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.

Scientific Research Applications

2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one is unique due to its strong luminescent properties and its role as a synthetic reduced pterin cofactor. These characteristics make it particularly valuable in biochemical and molecular biology research .

Properties

CAS No.

62510-32-1

Molecular Formula

C8H15N5O5S

Molecular Weight

293.30 g/mol

IUPAC Name

2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid

InChI

InChI=1S/C8H13N5O.H2O4S/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;1-5(2,3)4/h3-4,10H,1-2H3,(H4,9,11,12,13,14);(H2,1,2,3,4)

InChI Key

ZKHMLCFJTOGONA-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.OS(=O)(=O)O

Origin of Product

United States

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